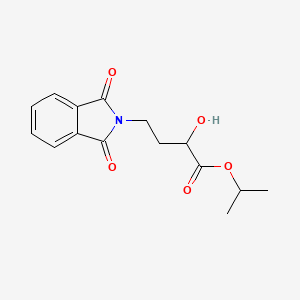
Isopropyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate
Description
Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
propan-2-yl 4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoate |
InChI |
InChI=1S/C15H17NO5/c1-9(2)21-15(20)12(17)7-8-16-13(18)10-5-3-4-6-11(10)14(16)19/h3-6,9,12,17H,7-8H2,1-2H3 |
InChI Key |
QBWWRNBKRPFJNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the reaction of o-phthalic acids or anhydrides with amines in isopropanol:water (IPA:H2O) as a solvent at reflux, using SiO2-tpy-Nb as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in different applications .
Scientific Research Applications
Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymer additives, colorants, and dyes.
Mechanism of Action
The mechanism of action of Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate include other isoindoline-1,3-dione derivatives such as:
- N-Substituted imides
- Indole derivatives
- Phthalimide derivatives
Uniqueness
What sets Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate apart from similar compounds is its unique combination of the isoindoline-1,3-dione moiety with the isopropyl and hydroxybutanoate groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


